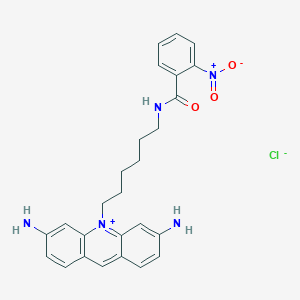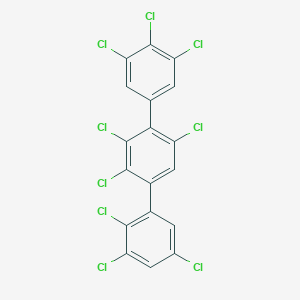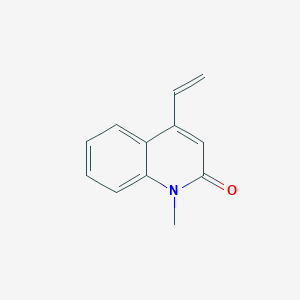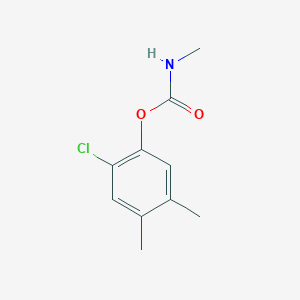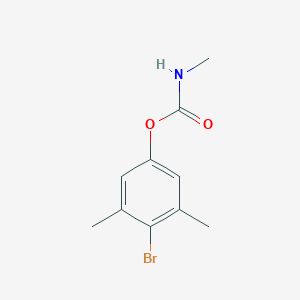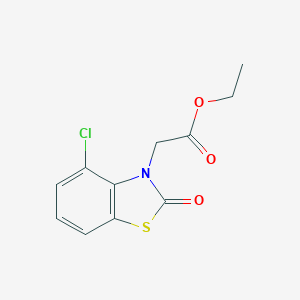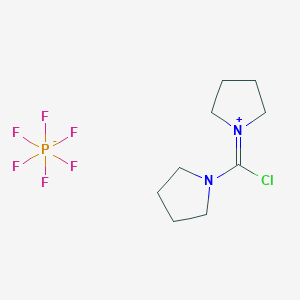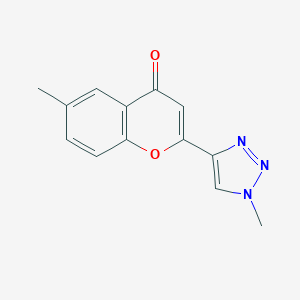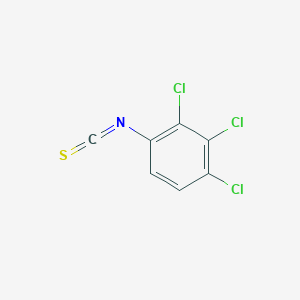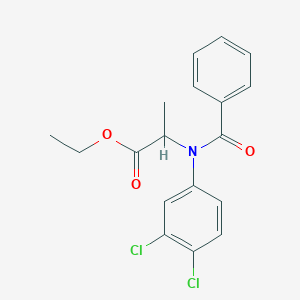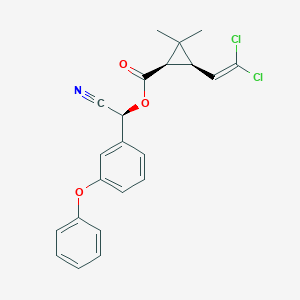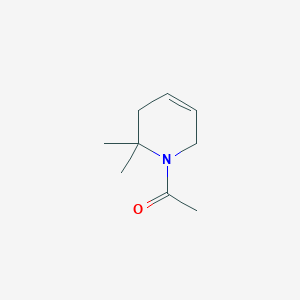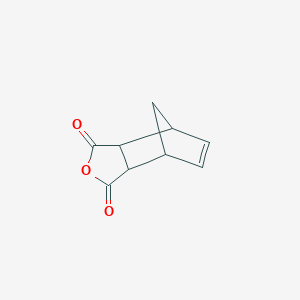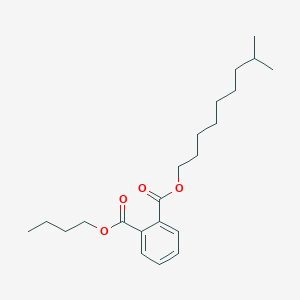
Butyl isodecyl phthalate
Übersicht
Beschreibung
Butyl isodecyl phthalate is a type of phthalate, a class of chemicals often used as plasticizers . Phthalates are primarily used to make polyvinyl chloride (PVC) more flexible and durable . They are found in a wide range of products, including children’s toys, medical devices, furniture, PVC plumbing, vinyl flooring, wall coverings, detergents, household cleaners, food packaging, and personal care products .
Synthesis Analysis
Phthalates, including butyl isodecyl phthalate, are typically synthesized by reacting phthalic acid with specific alcohols to form the desired ester . In the case of butyl isodecyl phthalate, the alcohols used would be butanol and isodecanol. The resulting phthalates are not chemically bound to the polymer matrix, meaning they can easily leach out into various environmental matrices .
Molecular Structure Analysis
The molecular formula of butyl isodecyl phthalate is C22H34O4 . Its average mass is 362.503 Da and its monoisotopic mass is 362.245697 Da .
Chemical Reactions Analysis
Phthalates, including butyl isodecyl phthalate, are known to undergo various chemical reactions in the environment and within organisms. For example, they can be metabolized in the body to form mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) .
Wissenschaftliche Forschungsanwendungen
Exposure Assessment in Epidemiological Studies
Butyl isodecyl phthalate, as a member of the phthalates family, is extensively studied in epidemiological research for exposure assessment. These studies focus on understanding population trends in exposure to phthalates, examining the temporal reliability of urinary metabolite measurements, and evaluating how well a single urine sample can represent longer-term exposure. This research is crucial for estimating exposure to phthalates in environmental epidemiology studies, and it requires careful consideration of the strengths and limitations of urinary metabolite concentration measurements when interpreting study results (Johns, Cooper, Galizia, & Meeker, 2015).
Risk Assessment and Public Health Implications
The toxicity and risks associated with phthalates, including butyl isodecyl phthalate, have been a subject of extensive review and discussion. Expert panels and regulatory bodies have assessed the implications of scientific evidence on the risks of phthalates to humans of all ages. This includes evaluations of biomonitoring studies, epidemiological research, and laboratory animal evidence. Such comprehensive analyses aim to understand the public health implications of phthalate regulations, especially in consumer products to which children are exposed (Kamrin, 2009).
Impact on Human Health and Environment
Studies on butyl isodecyl phthalate and other phthalates have also delved into their effects on human health and the environment. These studies include the examination of human internal exposure to phthalate metabolites and the associated health risks, considering factors such as age, gender, jobs, and residential areas. Moreover, research on the chronic aquatic toxicity of phthalate esters, including butyl isodecyl phthalate, helps in assessing their impact on aquatic organisms and ecosystems (Huang et al., 2021).
Safety And Hazards
Exposure to phthalates, including butyl isodecyl phthalate, can be linked to serious health issues, especially in pregnant women, unborn babies, and young children . They may damage fertility or the unborn child and interfere with the hormonal system . The FDA recommends avoiding the use of certain phthalates, including dibutyl phthalate (DBP) and di(2-Ethylhexyl) phthalate (DEHP), in prescription and nonprescription products .
Zukünftige Richtungen
As the potential health risks of phthalates become more widely recognized, there is a growing trend towards reducing their use. They are being replaced by other chemicals, such as di-isononylcyclohexane-1,2-dicarboxylate (DINCH) and di(2-ethylhexyl) terephthalate (DEHT), that also increase the flexibility of plastics . The FDA’s guidance on the use of phthalates will be updated if its position changes .
Eigenschaften
IUPAC Name |
1-O-butyl 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-4-5-16-25-21(23)19-14-10-11-15-20(19)22(24)26-17-12-8-6-7-9-13-18(2)3/h10-11,14-15,18H,4-9,12-13,16-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVNHINTOHPELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873283 | |
| Record name | Butyl 8-methylnonyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl isodecyl phthalate | |
CAS RN |
89-18-9, 42343-36-2 | |
| Record name | Butyl 8-methylnonyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl isodecyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042343362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalic acid, butyl 8-methylnonyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyl 8-methylnonyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl isodecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



